Dermaseptin-S13
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLRSKIKEAAKTAGKMALGFVNDMA |
Origin of Product |
United States |
Discovery, Isolation, and Molecular Identification of Dermaseptin S13
Origin and Source Species: Phyllomedusa sauvagii Skin Secretions
Dermaseptin-S13 is a naturally occurring peptide isolated from the skin secretions of the waxy monkey tree frog, Phyllomedusa sauvagii. vulcanchem.comoatext.comoatext.com This amphibian, part of the Phyllomedusa genus, produces a rich variety of bioactive peptides in its skin as a defense mechanism against pathogens in its environment. vulcanchem.comimrpress.com The skin secretions of these frogs are a well-documented source of numerous antimicrobial peptides (AMPs), with the dermaseptin (B158304) family being a prominent example. oatext.comoatext.comimrpress.comnih.gov
Methodologies for Peptide Isolation and Purification in Dermaseptin Research
The process of isolating and purifying dermaseptins, including this compound, from crude frog skin secretions typically involves a multi-step approach to ensure the homogeneity of the final peptide sample.
A common protocol begins with obtaining the skin secretion, often through mild electrical stimulation of the granular glands, which is then lyophilized. embrapa.br The dried secretion is then reconstituted and subjected to an initial separation step, such as molecular sieve filtration or gel filtration chromatography, to separate molecules based on size. nih.gov
This is followed by ion-exchange chromatography, which separates peptides based on their net charge. nih.gov The final and crucial step is reversed-phase high-performance liquid chromatography (RP-HPLC). embrapa.brnih.gov RP-HPLC provides high-resolution separation of peptides based on their hydrophobicity, yielding a highly purified product. nih.gov The homogeneity of the purified peptide is then assessed using analytical HPLC. mdpi.com
Molecular Cloning and cDNA Sequencing of Dermaseptin Precursors
Understanding the genetic basis of dermaseptin production has been achieved through molecular cloning and cDNA sequencing.
This compound was identified through the screening of cDNA libraries constructed from the mRNA extracted from the skin secretions of Phyllomedusa sauvagii. mdpi.commdpi.comresearchgate.net This technique allows for the determination of the peptide's precursor protein sequence. The process involves constructing a cDNA library from the polyadenylated mRNA isolated from the lyophilized skin secretion. mdpi.compeerj.com Specific primers are then used to amplify the target cDNA, which is subsequently cloned into a vector for sequencing. embrapa.brmdpi.com This molecular approach has been instrumental in identifying numerous dermaseptin family members from various frog species. peerj.comnih.govnih.gov
Amphibian antimicrobial peptides like dermaseptins are synthesized as larger precursor proteins. capes.gov.brresearchgate.net These precursors typically have a conserved structure consisting of an N-terminal signal peptide, an acidic spacer region, and the C-terminal mature peptide sequence. capes.gov.brresearchgate.netnih.gov The signal peptide directs the precursor to the secretory pathway. researchgate.netresearchgate.net Following this, the precursor undergoes post-translational modifications, where the mature peptide is cleaved from the precursor by specific enzymes at designated processing sites, often a Lys-Arg pair. nih.govresearchgate.net This process results in the release of the active antimicrobial peptide, which is then stored in the granular glands of the frog's skin. nsf.gov
Identification from cDNA Libraries
Analytical Techniques for Peptide Confirmation and Characterization
A suite of analytical techniques is employed to confirm the primary structure and characterize the physicochemical properties of the purified peptide.
Mass spectrometry is a cornerstone technique. Fast atom bombardment mass spectrometry (FAB-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the peptide with high accuracy. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is utilized for de novo sequencing of the peptide by fragmenting it and analyzing the resulting ions. mdpi.com
Edman degradation is a classic method for sequencing peptides from the N-terminus, providing direct confirmation of the amino acid sequence. embrapa.brnih.gov
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is not only used for purification but also for assessing the purity and identity of the peptide by comparing its retention time to a synthetic standard. mdpi.comoxfordglobal.com
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the peptide in solution. oxfordglobal.com
Circular Dichroism (CD) spectroscopy is employed to analyze the secondary structure of the peptide, such as its propensity to form an α-helix, particularly in membrane-mimicking environments. nih.govresearchgate.net
The combination of these techniques provides a comprehensive characterization of the peptide's identity, structure, and purity. oxfordglobal.comresearchgate.netwaters.com
Structural Biology and Conformational Dynamics of Dermaseptin S13
Primary Sequence Characteristics and Conserved Motifs
Dermaseptin-S13 is a 51-amino acid peptide. vulcanchem.com Unlike the majority of dermaseptins, which are typically short, polycationic peptides of 21–34 residues, this compound is longer and possesses a net negative charge. vulcanchem.comnih.gov This anionic characteristic is a significant deviation from the norm for this peptide family. vulcanchem.com
A key feature of most dermaseptins is a highly conserved tryptophan (Trp) residue at the third position from the N-terminus. nih.gov However, this compound is one of the few exceptions, lacking this otherwise conserved feature, a trait shared with DRS-S10, DRS-C3, and DRS-A4. nih.gov While many dermaseptins share a consensus motif in their mid-region, the sequence of this compound is distinct. vulcanchem.commdpi.com
The amino acid sequence of this compound is: DEEKRENEDEENQEDDEQSEMRRGLRSKIKEAAKTAGKMALGFVNDMAGEQ vulcanchem.com
Secondary Structure Elucidation: Alpha-Helical and Amphipathic Conformation
A defining characteristic of the dermaseptin (B158304) family is their propensity to adopt an α-helical secondary structure, particularly in hydrophobic environments or when interacting with cell membranes. nih.govnih.gov This α-helical conformation is crucial for their biological function. researchgate.net In aqueous solutions, many dermaseptins exist in a random coil state but undergo a conformational transition to an α-helix upon encountering a lipid bilayer. nih.govrsc.org
This transition is a hallmark of their interaction with target cell membranes. researchgate.net The resulting α-helical structure is typically amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.gov This amphipathicity allows the peptide to interact with both the lipid core and the aqueous environment of the cell membrane, facilitating its disruptive action. researchgate.netnih.gov While this compound shares this tendency to form α-helices, its unique primary sequence suggests a distinct structural motif compared to other family members. vulcanchem.com
Conformational Transitions and Membrane Interaction Hypotheses
The biological activity of dermaseptins is intrinsically linked to their conformational flexibility and their interactions with cell membranes. rsc.org The transition from a random coil to an α-helical structure is a critical step in their mechanism of action. researchgate.netnih.gov Several models have been proposed to explain how these peptides disrupt target membranes.
One prevalent hypothesis is the "carpet model," where the peptides accumulate on the surface of the lipid bilayer. nih.govrsc.org Once a threshold concentration is reached, they disrupt the membrane integrity, potentially by forming pores. nih.gov Another model, the "toroidal pore" model, suggests that the peptides insert into the membrane, inducing the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups. nih.gov For this compound, its unique charge and sequence likely influence the specifics of its membrane interaction, which may differ from the canonical models.
Spectroscopic and Computational Approaches in Structural Analysis
To elucidate the detailed three-dimensional structure and dynamic properties of peptides like this compound, a combination of spectroscopic and computational techniques is employed.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. nih.govnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can determine the percentage of α-helical, β-sheet, and random coil content. nih.govmdpi.com For dermaseptins, CD spectra typically show a random coil conformation in aqueous buffers, characterized by a single minimum around 200 nm. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, the spectra shift to show characteristic double minima at approximately 208 and 222 nm, which is indicative of an α-helical structure. nih.govnih.gov This technique has been instrumental in confirming the coil-to-helix transition that is fundamental to the function of many dermaseptins. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a computational approach to study the dynamic behavior of peptides and their interactions with lipid bilayers at an atomic level. usp.brunesp.br These simulations can model the conformational changes a peptide undergoes as it approaches and inserts into a membrane, providing insights into the stability of the peptide-membrane complex and the mechanism of membrane disruption. nih.govnih.gov MD simulations of other dermaseptins have helped to visualize the initial binding events, the insertion process, and the subsequent disordering of the lipid chains, corroborating the mechanisms proposed by experimental data. nih.govup.ac.za
Amyloidogenic Propensities and Fibril Formation Research
Direct experimental research on the amyloidogenic propensities and fibril formation specifically for this compound is not extensively documented in publicly available scientific literature. However, the broader Dermaseptin family of antimicrobial peptides (AMPs), to which this compound belongs, has been a subject of studies that reveal a significant potential for self-assembly into amyloid-like fibrillar structures. rsc.orgnih.gov The behavior of other members, particularly those with similar physicochemical characteristics, provides a basis for predicting the potential behavior of this compound.
Several AMPs, including certain dermaseptins, are known to self-assemble into ordered fibrils that resemble the amyloid fibrils associated with various diseases. nih.gov This dual functionality suggests a potential physiological role for amyloid-like structures in host defense. rsc.orgnih.gov The study of related dermaseptins, such as the cationic Dermaseptin S9 and the anionic Dermaseptin PD-3-7, offers significant insights into the mechanisms that may govern the aggregation of this compound. rsc.orgnih.gov
Insights from Anionic Dermaseptin PD-3-7
This compound is characterized by a net negative charge at neutral pH, a feature it shares with Dermaseptin PD-3-7. rsc.orgmdpi.com Research on Dermaseptin PD-3-7 has shown that it has an inherent tendency to self-assemble into amyloid fibrils in a reversible, pH-controlled manner. nih.govresearchgate.net This pH-dependent aggregation is directly linked to the protonation state of its acidic residues, namely the aspartic acid side chains and the C-terminal carboxyl group. nih.govmdpi.com
At a low pH, Dermaseptin PD-3-7 exists as amyloid-like aggregates with a β-sheet structure. mdpi.comresearchgate.net As the pH increases to above 5, these fibrils cooperatively disassemble. nih.gov This disassembly is attributed to the deprotonation of the carboxyl groups, leading to intermolecular electrostatic repulsion that overcomes the forces holding the fibrils together. nih.gov In the transition pH range of 5 to 6.5, the peptide forms "backward" granular aggregates. nih.gov It has been proposed that this amyloid formation could serve as a biological storage mechanism for the peptide. mdpi.comresearchgate.net
| pH Condition | Aggregation State | Predominant Secondary Structure | Driving Force |
|---|---|---|---|
| Low pH | Amyloid-like fibrils | β-sheet | Protonation of acidic residues, reduced electrostatic repulsion |
| pH 5.0 - 6.5 | Granular aggregates (10-500 nm) | Transition state | Partial deprotonation of carboxyl groups |
| Above pH 6.5 | Soluble form | Extended conformation | Deprotonation of acidic residues, increased electrostatic repulsion |
Insights from Cationic Dermaseptin S9
In contrast to the anionic members, Dermaseptin S9 is a cationic peptide that also demonstrates a propensity to form amyloid-like fibrils. nih.govplos.org Studies using circular dichroism, FTIR, and electron microscopy have revealed that Dermaseptin S9 forms stable, ordered β-sheet aggregates in aqueous solutions. nih.govresearchgate.net These aggregates slowly assemble into fibrils through spherical intermediate structures. nih.gov The aggregation process for Dermaseptin S9 is noted to be slower compared to classic amyloid peptides. plos.org The amyloid-like properties of Dermaseptin S9 have been shown to modulate its biological activities, with different aggregated forms exhibiting either antimicrobial or chemotactic functions. nih.gov
| Experimental Condition | Observed Structure | Technique |
|---|---|---|
| Aqueous buffer | Stable β-sheet aggregates | Circular Dichroism, FTIR |
| Aqueous environment over time | Amyloid-like fibrils via spherical intermediates | Electron Microscopy, Congo Red Staining |
| Presence of zwitterionic and anionic membranes | Short, dense noodle-like fibrils | Electron Microscopy |
Given that this compound is an anionic peptide, its potential amyloidogenic behavior is more likely to resemble that of Dermaseptin PD-3-7, with a strong dependence on pH. However, without direct experimental data, this remains a hypothesis. Further research is required to fully elucidate the structural dynamics and aggregation pathways of this compound.
Mechanisms of Action of Dermaseptin S13 at Molecular and Cellular Levels
Interaction with Biological Membranes
The primary mode of action for many antimicrobial peptides (AMPs), including dermaseptins, involves direct interaction with the cell membranes of target organisms. nih.gov This interaction is a critical first step that leads to membrane permeabilization and eventual cell death. nih.gov Dermaseptin-S13, a member of the dermaseptin (B158304) family isolated from the skin secretions of the frog Phyllomedusa sauvagei, exhibits unique structural characteristics that influence its membrane-disrupting activities. vulcanchem.comnih.gov Unlike most cationic dermaseptins, this compound has a negative net charge, suggesting a distinct mechanism for its initial association with microbial membranes. vulcanchem.com
Electrostatic Interactions with Anionic Phospholipid Bilayers
The initial contact between an antimicrobial peptide and a bacterial membrane is often governed by electrostatic interactions. nih.gov Most antimicrobial peptides are cationic, meaning they carry a positive net charge. This allows them to preferentially bind to the negatively charged surfaces of microbial membranes, which are rich in anionic phospholipids (B1166683) such as phosphatidylglycerol and cardiolipin. nih.govsci-hub.se This electrostatic attraction is a key factor in the selectivity of these peptides for microbial cells over the typically zwitterionic (neutrally charged) membranes of mammalian cells. nih.govsci-hub.se
While most dermaseptins are cationic, this compound is a notable exception with a net negative charge. vulcanchem.com This suggests that its initial interaction with anionic phospholipid bilayers may not be driven primarily by the same electrostatic attractions as its cationic counterparts. The precise mechanism of its initial binding remains an area of active research, but it may involve more complex interactions, potentially influenced by localized charge distributions, the presence of specific membrane components, or environmental factors such as pH. vulcanchem.commdpi.com
Membrane Permeabilization and Disruption Models
Following initial binding, antimicrobial peptides disrupt the membrane's integrity, leading to increased permeability and, ultimately, cell lysis. nih.govfrontiersin.org Several models have been proposed to describe this process, with the "carpet" and "barrel-stave" models being the most prominent. nih.govnih.gov
The "carpet" model, first proposed to describe the action of Dermaseptin S1, is a widely accepted mechanism for many dermaseptins. sci-hub.se In this model, the peptide monomers bind to the surface of the target membrane, covering it in a "carpet-like" manner. sci-hub.sefrontiersin.org This binding is often accompanied by a conformational change in the peptide, such as the adoption of an α-helical structure. nih.gov
The steps involved in the carpet model are generally described as follows:
Binding: Cationic peptides are electrostatically attracted to the anionic phospholipid headgroups of the bacterial membrane. sci-hub.se
Alignment: The peptides align on the membrane surface. sci-hub.se For amphipathic helices, the hydrophilic face interacts with the lipid headgroups, while the hydrophobic face is oriented away from the aqueous environment. sci-hub.se
Disruption: Once a critical threshold concentration of peptides is reached on the surface, the membrane's stability is compromised. sci-hub.sefrontiersin.org This can lead to the formation of transient pores, membrane thinning, or the complete disintegration of the bilayer into micelle-like structures, causing leakage of intracellular contents and cell death. nih.govfrontiersin.org
Given that this compound is an anionic peptide, its adherence to the classical carpet model may be modified. However, the general principle of membrane surface accumulation leading to disruption is a plausible mechanism.
In the "barrel-stave" model, the peptide monomers insert themselves perpendicularly into the lipid bilayer. frontiersin.orgrsc.org These inserted peptides then aggregate to form a transmembrane pore or channel, resembling the staves of a barrel. rsc.orguit.no The hydrophilic residues of the peptides line the interior of the pore, creating a water-filled channel through which ions and small molecules can pass, disrupting the cell's electrochemical gradients and leading to lysis. uit.no This model is characteristic of peptides like alamethicin. uit.no While this model has been proposed for some antimicrobial peptides, the "carpet" model is more commonly associated with the action of dermaseptins. nih.govuit.no
Regardless of the specific model, the ultimate outcome of the interaction between dermaseptins and the cell membrane is the formation of pores or defects that compromise the membrane's barrier function. nih.govsci-hub.sefrontiersin.org This permeabilization allows for the uncontrolled flux of ions and metabolites across the membrane, leading to a loss of essential cellular components and the dissipation of the membrane potential. nih.gov This disruption of cellular homeostasis culminates in cell lysis and death. nih.govfrontiersin.org Some studies suggest that dermaseptins can induce the formation of transient "wormholes" in the membrane. mdpi.com
The "Barrel-Stave" Model
Intracellular Targets and Pathways of Action
While the primary mechanism of action for many dermaseptins is membrane disruption, some antimicrobial peptides can translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. nih.govfrontiersin.org For instance, peptides like buforin II have been shown to bind to nucleic acids and inhibit cellular processes such as DNA and RNA synthesis. nih.gov
Alteration of Mitochondrial Membrane Potential
A key event in the induction of intrinsic apoptosis is the alteration of the mitochondrial membrane potential (ΔΨm). thermofisher.com While direct studies on this compound's effect on mitochondria are limited, research on other dermaseptin family members reveals complex and sometimes contradictory interactions.
For instance, the peptide Dermaseptin-PS1, also from Phyllomedusa sauvagei, has been shown to induce apoptosis in glioblastoma cells through a mitochondrial-related signaling pathway. nih.govnih.gov The initiation of this intrinsic pathway is fundamentally linked to changes in mitochondrial function, including the permeabilization of the mitochondrial membrane. nih.govresearchgate.net This disruption leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, a critical step for activating the apoptotic cascade. researchgate.net
Conversely, studies on Dermaseptin B2 (Drs B2) have yielded conflicting results. One study on PC3 human prostate cancer cells found that Drs B2 did not cause any changes in the mitochondrial membrane potential, suggesting a necrotic, rather than apoptotic, mechanism of cell death. nih.govnih.gov However, other research indicates that the antitumor action of certain dermaseptins is indeed related to the alteration of the mitochondrial membrane potential. mdpi.com This suggests that the effect of dermaseptins on mitochondria can be highly specific to the peptide variant and the target cell type.
These findings highlight that while altering mitochondrial membrane potential is a known mechanism for some AMPs, the specific action of this compound remains an area for further investigation.
Induction of Apoptotic Pathways (e.g., Caspase Activation)
Following mitochondrial disruption, the apoptotic process is carried out by a family of proteases called caspases. The activation of these enzymes from their inactive pro-enzyme forms initiates a cascade that systematically dismantles the cell. mdpi.com
Research on Dermaseptin-PS1 provides a clear model for how these peptides can trigger this cascade. In U-251 MG cancer cells, Dermaseptin-PS1 at low concentrations was found to initiate the intrinsic apoptotic pathway. nih.govnih.gov This was evidenced by the activation of the initiator caspase-9, which is recruited to the apoptosome complex following the release of cytochrome c. nih.govresearchgate.netfrontiersin.org Activated caspase-9 then proceeds to cleave and activate the executioner caspase, caspase-3, leading to a significant increase in its cleaved, active form. nih.gov Notably, the extrinsic pathway marker, caspase-8, remained unaffected, confirming the mitochondrial origin of the apoptotic signal. nih.gov
However, as with mitochondrial effects, this mechanism is not universal across the dermaseptin family. Studies on Dermaseptin B2 showed no activation of caspase-3, indicating that it kills tumor cells through a non-apoptotic, necrotic-like pathway. nih.govmendeley.com The specific apoptotic-inducing capabilities of this compound have not yet been reported.
Table 1: Apoptotic Effects of Various Dermaseptin Peptides
| Peptide | Target Cell Line | Effect on Mitochondrial Potential | Caspase Activation | Resulting Pathway |
|---|---|---|---|---|
| Dermaseptin-PS1 | U-251 MG (Glioblastoma) | Implied disruption (Mitochondrial pathway activated) nih.govnih.gov | Activates Caspase-9 and Caspase-3 nih.gov | Intrinsic Apoptosis nih.govnih.gov |
| Dermaseptin B2 | PC3 (Prostate Cancer) | No change reported in one study nih.gov | No Caspase-3 activation reported nih.gov | Necrosis-like nih.gov |
| Dermaseptins (General) | Various Cancer Cells | Alteration reported in one review mdpi.com | Caspase-3 activation reported mdpi.com | Apoptosis/Necrosis mdpi.com |
Direct Effect on Intracellular Components
Beyond initiating programmed cell death, some antimicrobial peptides, including dermaseptins, can translocate across the cell membrane and interact directly with intracellular components. nih.govfrontiersin.org This represents another potential mechanism of action that can inhibit cell function and lead to death.
Once inside the cell, these peptides can interfere with essential processes. For example, some dermaseptins have been shown to inhibit the synthesis of both DNA and RNA in bacteria. researchgate.net This action strikes at the heart of cellular replication and function. A study on a truncated form of Dermaseptin s3 demonstrated that its inhibitory effect on yeast correlated with the leakage of crucial intracellular molecules, including ADP, ATP, RNA, and DNA, from the cell, indicating a loss of both membrane and internal integrity. asm.org Furthermore, research using hybrids containing dermaseptin sequences has been employed to identify interactions with a range of intracellular proteins, suggesting that these peptides may have multiple targets within the cell. frontiersin.org
The ability of this compound to penetrate the cell membrane and affect intracellular components directly has not been specifically studied, but it remains a plausible mechanism of action shared with other members of its family. rsc.org
Specificity and Selectivity in Membrane Disruption
The primary and most widely studied mechanism for the dermaseptin family is the disruption of the cell membrane. nih.govimrpress.com The specificity and selectivity of this action are crucial, as they allow the peptides to target microbial or cancerous cells while leaving host mammalian cells relatively unharmed.
For most dermaseptins, which are cationic (positively charged), selectivity is achieved through electrostatic attraction to the negatively charged surfaces of target cells. nih.govresearchgate.net Bacterial and cancer cell membranes are rich in anionic molecules like phosphatidylserine, giving them a net negative charge that attracts the cationic peptides. nih.gov The subsequent disruption is often described by the "carpet model," where the peptides accumulate on the membrane surface like a carpet. sci-hub.senih.gov Once a threshold concentration is reached, they disrupt the membrane integrity, leading to pore formation, leakage of cellular contents, and cell death. researchgate.netnih.gov
This compound, however, presents a significant anomaly that challenges this model. It possesses a strong net negative charge (-7), which is in sharp contrast to the typically cationic nature of most dermaseptins. vulcanchem.com This characteristic implies that this compound cannot rely on simple electrostatic attraction to target negatively charged membranes. Its mechanism of selectivity must therefore be different and is a key area of current research interest. vulcanchem.com It is hypothesized that its unique structural features, such as a nonamphipathic hydrophobic core, may play a more critical role in its interaction with specific lipid compositions or membrane proteins, allowing it to distinguish between target and non-target cells. vulcanchem.comresearchgate.net
Structure Activity Relationship Sar Studies and Peptide Engineering of Dermaseptin S13 Analogs
Impact of Amino Acid Substitutions on Biological Activity and Selectivity
The substitution of specific amino acids in the Dermaseptin-S13 sequence, or that of its close homologs, has a profound impact on its antimicrobial and anticancer activities, as well as its selectivity towards target cells over host cells.
Further research on other dermaseptins, such as Dermaseptin-S4, has shown that increasing the net positive charge through lysine (B10760008) substitutions can decrease hemolytic activity (toxicity to red blood cells) while preserving high biological activity. nih.gov For instance, the bi-substituted analog K₄K₂₀S4, with a net charge of +6, was identified as a top candidate for antibacterial action against Acinetobacter baumannii, exhibiting low minimum inhibitory concentrations (MIC) and high cell selectivity. nih.gov
The substitution of alanine (B10760859) with glycine (B1666218) can be used to increase the structural flexibility of the peptide, potentially favoring a hinge-like structure that influences its interaction with membranes. mdpi.com The spatial arrangement of amino acid residues, rather than the exact sequence, is often more critical for fungicidal and other antimicrobial activities. scispace.com
| Peptide Analog | Parent Peptide | Modification | Key Finding | Reference(s) |
| K⁵,¹⁷-DPS3 | Dermaseptin-PS3 | Replaced acidic residues at positions 5 and 17 with Lysine. | Increased cationicity and enhanced antimicrobial activity, but also increased hemolysis. | nih.gov |
| L¹⁰,¹¹-DPS3 | Dermaseptin-PS3 | Replaced neutral residues at positions 10 and 11 with Leucine. | Increased hydrophobicity and enhanced antimicrobial and anticancer activity, but also increased hemolysis. | nih.govresearchgate.net |
| K₄K₂₀S4 | Dermaseptin-S4 | Substituted residues at positions 4 and 20 with Lysine. | Increased net positive charge (+6), leading to high antibacterial activity against A. baumannii and reduced cytotoxicity. | nih.gov |
| 14G | Dermaseptin-SS1 | Substituted Alanine with Glycine at position 14. | Intended to reduce helicity and increase flexibility to form a hinge-like structure. | mdpi.com |
Role of Peptide Length and Truncations in Efficacy
The length of a peptide is a critical factor influencing its efficacy, stability, and production cost. imrpress.com Truncation, or the shortening of the peptide sequence, is a common strategy in peptide engineering. Studies have shown that it is not always necessary to use the full-length peptide to retain biological activity.
For example, research on a truncated derivative of Dermaseptin (B158304) S3, comprising only the first 16 amino acids [DS s3 (1-16)], demonstrated potent inhibitory activity against Saccharomyces cerevisiae. nih.gov This suggests that the primary active domain of the peptide may reside within a smaller segment. Similarly, the sequence of Dermaseptin-S4 has been successfully minimized by truncating 12 amino acids from its secondary structure. nih.gov
Such truncations are a key approach in designing new peptide analogs because shorter peptides can offer reduced systemic toxicities and are less likely to compromise the host's innate immunity. nih.gov By identifying the minimal sequence required for activity, researchers can create more efficient and cost-effective therapeutic candidates. scispace.comimrpress.com
Influence of Cationicity and Hydrophobicity on Membrane Interactions
The antimicrobial and anticancer mechanisms of this compound and its analogs are primarily driven by their interactions with cell membranes. Two fundamental physicochemical properties govern this interaction: cationicity and hydrophobicity. imrpress.commdpi.com
Hydrophobicity , which describes the tendency of nonpolar residues to avoid water, dictates the peptide's ability to insert itself into the lipid bilayer of the membrane. mdpi.com Following electrostatic binding, the peptide undergoes a structural change, often forming an α-helical conformation. nih.govresearchgate.net The hydrophobic face of this helix interacts with the fatty acid core of the membrane, leading to membrane permeabilization and disruption. researchgate.net Optimizing hydrophobicity is a delicate balance; while increased hydrophobicity can improve membrane disruption, excessive hydrophobicity can lead to non-specific interactions with mammalian cells (which are less negatively charged but still have hydrophobic membranes), resulting in higher toxicity. nih.govresearchgate.net
The interplay between these two properties determines the peptide's effectiveness and selectivity. mdpi.com
Rational Design Strategies for Enhanced Peptides
Rational design involves using the knowledge of a peptide's structure-activity relationships to create new analogs with improved characteristics. semanticscholar.org For dermaseptins, these strategies focus on enhancing antimicrobial or anticancer potency while minimizing toxicity to host cells.
Key strategies include:
Enhancing Cationicity and Optimizing Hydrophobicity : As detailed previously, a primary strategy is to substitute specific residues to increase the net positive charge for better target membrane attraction, while carefully adjusting hydrophobicity to ensure effective membrane disruption without causing excessive damage to host cells. nih.govnih.gov
Truncation/Minimization : Shortening the peptide to its minimal active sequence can reduce production costs and potential toxicity. nih.govscispace.com This involves identifying and retaining the core domain responsible for antimicrobial activity while removing non-essential parts of the sequence. nih.govnih.gov
Motif Hybridization : This approach involves combining beneficial motifs or sequences from different peptides to create a new hybrid with enhanced efficacy or a broader spectrum of activity. nih.gov
Structural Stabilization : Modifications are made to stabilize the peptide's active conformation, typically the α-helix. The formation of a stable α-helical structure upon contact with a bacterial membrane is known to promote the antimicrobial activity of many peptides. semanticscholar.org
These design principles allow for a step-by-step optimization process, moving from a naturally occurring peptide like this compound to a new generation of engineered molecules with superior therapeutic profiles. nih.govsemanticscholar.org
Chemical Modifications and Derivatives (e.g., amidation, specific residue changes)
Beyond amino acid substitution and truncation, other chemical modifications are employed to create improved dermaseptin derivatives.
One of the most common and important modifications is C-terminal amidation . The native sequence of this compound, like many other naturally occurring antimicrobial peptides, ends with an amide group instead of a standard carboxylic acid. imrpress.com This amidation is a post-translational modification that neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge and enhancing its interaction with bacterial membranes. scispace.com Furthermore, amidation significantly increases the peptide's resistance to degradation by host enzymes (carboxypeptidases), prolonging its active lifespan. scispace.com
Specific residue changes , as discussed in section 6.1, are a cornerstone of creating derivatives. The targeted replacement of amino acids to introduce desired properties like increased positive charge (e.g., adding Lysine) or hydrophobicity (e.g., adding Leucine) is a fundamental tool in peptide engineering. nih.govnih.gov These changes are not random but are based on a detailed understanding of the peptide's structure and its interaction with target membranes. nih.govmdpi.com
Advanced Research Methodologies for Studying Dermaseptin S13
Biophysical Characterization Techniques
Biophysical methods are crucial for understanding the initial and most critical step in Dermaseptin-S13's mechanism of action: its interaction with the cell membrane. These techniques provide quantitative and qualitative data on binding kinetics, membrane morphology alterations, and the formation of pores.
Surface Plasmon Resonance (SPR) for Membrane Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics between molecules. univr.itnicoyalife.com In the context of this compound, SPR is instrumental in quantifying its binding affinity to model lipid bilayers that mimic bacterial or cancer cell membranes. nih.govmdpi.com
The methodology involves immobilizing one interacting partner, typically the lipid bilayer, onto a sensor chip. A solution containing the other partner, this compound, is then flowed over the surface. nicoyalife.com The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. univr.it This allows for the calculation of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Studies on dermaseptin (B158304) analogues have revealed that their interaction with model bilayers often follows a two-stage mechanism: an initial adhesion to the membrane surface followed by insertion into the lipid core. nih.gov SPR technology can distinguish between these two steps, providing separate affinity constants for adhesion and insertion. nih.gov For instance, research has shown that the cytolytic activity of dermaseptin derivatives correlates more strongly with their insertion affinity rather than their initial adhesion affinity, highlighting the importance of peptide penetration into the bilayer for its function. nih.gov
A study investigating an acylated derivative of a dermaseptin peptide, K4-S4-(1-13), utilized SPR to confirm binding affinity results obtained by isothermal titration calorimetry. The SPR data further delineated the binding process into adhesion and insertion steps, showing that enhanced binding affinity was coupled to an increased tendency to insert into the bilayer. nih.gov
Interactive Table: SPR Kinetic Parameters for Dermaseptin Analogue Binding to Model Membranes
| Dermaseptin Analogue | Apparent Affinity (Kapp) (M⁻¹) | Adhesion Affinity (Kadhesion) (M⁻¹) | Insertion Affinity (Kinsertion) |
| K4-S4-(1-13) (P) | 1.53 x 10⁵ | 1 x 10⁵ | 1.5 |
| NC12-P (Acylated) | 12.6 x 10⁵ | 3 x 10⁵ | 4.5 |
Data adapted from a study on a dermaseptin derivative, demonstrating the effect of acylation on membrane binding kinetics. nih.gov
Atomic Force Microscopy (AFM) for Membrane Morphological Changes
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanoscale. mdpi.comnih.gov In the study of this compound, AFM is employed to directly observe the morphological changes induced in model lipid bilayers upon peptide interaction. nih.gov This technique provides invaluable insights into the physical disruption of the membrane, such as the formation of pores, membrane thinning, or complete bilayer destruction. nih.govusp.br
The basic principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, over the sample surface. mdpi.com The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser beam reflected off the back of the cantilever onto a photodiode. This allows for the generation of a three-dimensional topographic map of the surface. ucl.ac.be
AFM studies have shown that different antimicrobial peptides can induce distinct morphological changes in lipid bilayers. For example, some peptides create discrete pores, while others cause a more generalized disruption of the membrane structure. nih.gov Time-lapse AFM imaging can be used to monitor the dynamics of these processes in real-time, revealing how membrane defects form and evolve over time. ucl.ac.be The technique can also quantify changes in membrane roughness, providing a measure of the extent of membrane damage. nih.gov
Electrophysiological Methods (e.g., Planar Lipid Bilayer) for Pore Formation
Electrophysiological techniques, particularly the planar lipid bilayer (PLB) method, are used to directly measure the ion channel or pore-forming activity of peptides like this compound. researchgate.netnih.gov This method provides detailed information about the electrical properties of the pores, including their conductance, ion selectivity, and gating behavior. researchgate.netnih.gov
In a PLB experiment, a synthetic lipid bilayer is formed across a small aperture separating two aqueous compartments, effectively creating an artificial cell membrane. nanion.de The peptide of interest is then added to one or both compartments, and its insertion into the bilayer and subsequent pore formation can be monitored by applying a voltage across the membrane and measuring the resulting ionic current. researchgate.netnih.gov
Studies using this technique have demonstrated that dermaseptins can form pores in lipid bilayers. nih.gov The characteristics of these pores, such as their size and stability, can be inferred from the single-channel conductance measurements. For example, Dermaseptin B2 has been shown to form pores with multiple conductance levels, suggesting the formation of dynamic and potentially multimeric pore structures. nih.gov The concentration dependence of the macroscopic conductance can also provide insights into the number of peptide molecules required to form a functional pore. nih.gov These electrophysiological studies are crucial for confirming the pore-forming mechanism of action of this compound and for understanding how the lipid composition of the target membrane can modulate this activity. nih.gov
Cellular and Microbiological Assays
To complement the biophysical data, a range of cellular and microbiological assays are essential to determine the biological consequences of this compound's interaction with living cells. These assays provide critical information on the peptide's efficacy against various cell types and its impact on fundamental cellular processes.
Cell Proliferation and Viability Assays
Cell proliferation and viability assays are fundamental in assessing the cytotoxic or anti-proliferative effects of this compound on both microbial and mammalian cells. mdpi.comnih.gov These assays quantify the number of viable cells in a population after treatment with the peptide.
A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov In this colorimetric assay, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. Another similar assay utilizes resazurin, which is reduced to the highly fluorescent resorufin (B1680543) by viable cells. inrim.it
These assays are crucial for determining the minimum inhibitory concentration (MIC) of this compound against various microorganisms, which is the lowest concentration of the peptide that prevents visible growth. mdpi.com They are also used to evaluate the peptide's cytotoxic effects on cancer cell lines and its potential toxicity to normal mammalian cells. nih.govnih.gov
Interactive Table: Example of Cell Viability Data
| Cell Line | Peptide Concentration (µM) | % Cell Viability |
| PC-3 (Prostate Cancer) | 10 | 50 |
| HMEC-1 (Normal Endothelial) | 10 | 95 |
| PC-3 (Prostate Cancer) | 25 | 20 |
| HMEC-1 (Normal Endothelial) | 25 | 88 |
This table represents hypothetical data illustrating the selective cytotoxicity of a dermaseptin peptide against a cancer cell line compared to a normal cell line.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. nih.govresearchgate.net It is an indispensable tool for investigating whether this compound induces programmed cell death (apoptosis) and for analyzing its effects on the cell cycle. nih.govbdbiosciences.com
For apoptosis analysis, cells are typically stained with specific fluorescent markers that identify different stages of the apoptotic process. bio-rad-antibodies.com For example, Annexin V staining can detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium iodide (PI) is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). bio-rad-antibodies.com
For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI or DAPI. escca.eu The intensity of the fluorescence is directly proportional to the DNA content of each cell. escca.eu This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if this compound causes cell cycle arrest at a specific checkpoint. bdbiosciences.comescca.eu
The power of flow cytometry lies in its ability to perform these measurements on thousands of individual cells per second, providing statistically robust data on the cellular response to this compound. researchgate.net
Microbiological Growth Inhibition Assays
Microbiological growth inhibition assays are fundamental techniques used to determine the antimicrobial efficacy of a compound by measuring its ability to inhibit the growth of or kill microorganisms. These assays are crucial for characterizing the antimicrobial spectrum of peptides like this compound. The primary metric obtained from these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The standard method for determining MIC is the broth microdilution assay. In this procedure, serial dilutions of the peptide are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is then added to each well. After incubation under controlled conditions, the plates are visually inspected or read with a spectrophotometer to identify the lowest peptide concentration that has inhibited microbial growth. A related metric, the Minimum Bactericidal Concentration (MBC), can be determined by subculturing from the wells with no visible growth onto fresh agar (B569324) plates to find the lowest concentration that results in microbial death.
While this compound has been identified, there is a notable gap in the scientific literature regarding its specific antimicrobial activity. vulcanchem.com Extensive MIC testing against a broad panel of clinically relevant pathogens has been identified as a key priority for future research. vulcanchem.com However, data from other dermaseptins isolated from the same source, the skin secretions of Phyllomedusa sauvagii, provide context for the potential antimicrobial activity of peptides from this family. nih.govnih.gov For instance, studies on Dermaseptin-S1, -S3, -S4, and a more recently discovered Dermaseptin-PS4, demonstrate a range of activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
| Peptide (from P. sauvagii) | Microorganism | Minimum Inhibitory Concentration (MIC) in µM | Reference |
|---|---|---|---|
| Dermaseptin-S3 | Candida albicans | Data indicates activity | nih.gov |
| Dermaseptin-S1 | Aspergillus fumigatus | 3.1 - 30 | nih.gov |
| Dermaseptin-PS4 | Pseudomonas aeruginosa | 16 | nih.gov |
| Dermaseptin-PS4 | MRSA | 8 | nih.gov |
| Dermaseptin-PS4 | Enterococcus faecalis | 32 | nih.gov |
| Dermaseptin-S4 (Analog K4S4(1-16)) | Acinetobacter baumannii | 3.125 - 12.5 µg/mL | nih.gov |
| This compound | Various | Not Yet Determined | vulcanchem.com |
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering are pivotal in the study of this compound, beginning with its initial discovery. Unlike peptides isolated directly through protein purification, this compound was identified from a cDNA library constructed from the skin secretions of Phyllomedusa sauvagei. researchgate.net This approach involves isolating messenger RNA (mRNA) from the frog's skin glands, reverse transcribing it into complementary DNA (cDNA), and then sequencing these cDNAs to identify the genetic code for novel peptides.
The peptide is encoded by the drsS13 gene, which produces a precursor protein. vulcanchem.com This precursor has a structure typical of the dermaseptin family, featuring a highly conserved N-terminal pre-pro-sequence and a variable C-terminal domain that corresponds to the mature antimicrobial peptide. sci-hub.senih.gov The pre-pro-sequence consists of a signal peptide that directs the protein into the secretory pathway, followed by an acidic intervening sequence that is cleaved by prohormone processing enzymes to release the final, active peptide. vulcanchem.comnih.gov Analysis of the drsS13 gene reveals that it follows this conserved pattern, though the resulting mature peptide is unique. vulcanchem.com
Genetic engineering provides powerful tools to investigate the structure-function relationships of this compound. While this has been more extensively applied to other dermaseptins, the methodologies are directly applicable. For example, site-directed mutagenesis can be used to substitute specific amino acids in the peptide's sequence. This would be particularly valuable for S13 to investigate the role of its numerous acidic residues and understand how its unusual negatively charged surface contributes to its function. vulcanchem.com By creating and expressing various truncated or modified versions of the peptide, researchers can pinpoint the specific domains responsible for its biological activities. nih.gov Furthermore, synthetic gene constructs can be introduced into expression systems like E. coli or yeast to produce large quantities of this compound or its analogs for further biochemical and microbiological testing. vulcanchem.com
In Silico Modeling and Computational Chemistry
In silico modeling and computational chemistry are indispensable for studying peptides with unusual properties like this compound. These computational approaches allow researchers to predict and analyze the peptide's structure, dynamics, and interactions at a molecular level, providing insights that can be difficult to obtain through experimental methods alone.
A key area of investigation for this compound is its three-dimensional structure and its interaction with microbial membranes. Unlike most dermaseptins, which are cationic and amphipathic, this compound has a high net negative charge (-7) and is predicted to have a nonamphipathic structure. vulcanchem.com Computational tools can predict its secondary structure (e.g., alpha-helical content) and build 3D models. Molecular dynamics (MD) simulations can then be employed to observe the peptide's behavior over time in different environments, such as in aqueous solution or near a lipid bilayer mimicking a bacterial membrane. nih.govnih.gov These simulations can help elucidate how a negatively charged peptide might overcome electrostatic repulsion to interact with and disrupt the similarly negatively charged surface of a bacterial membrane.
Computational chemistry also facilitates the calculation of key physicochemical properties that govern the peptide's function. nih.gov These properties, derived from the primary amino acid sequence, provide a quantitative basis for understanding its behavior. For this compound, these calculations confirm its unique character within its peptide family.
| Physicochemical Property | Predicted Value for this compound | Reference |
|---|---|---|
| Molecular Formula | C236H386N74O93S3 | vulcanchem.com |
| Molecular Weight | 5844.28 Da | vulcanchem.com |
| Isoelectric Point (pI) | 4.45 | vulcanchem.com |
| Net Charge (at pH 7) | -7 | vulcanchem.com |
| Total Acidic Residues (Asp + Glu) | 16 | vulcanchem.com |
| Total Basic Residues (Arg + Lys) | 9 | vulcanchem.com |
These in silico approaches are critical for generating hypotheses about the mechanism of action of this compound, which can then be tested experimentally. They are particularly vital for guiding the rational design of synthetic analogs with potentially enhanced or modified activities. worktribe.com
Preclinical Research and Translational Potential of Dermaseptin S13
In Vitro and In Vivo Efficacy Studies using Animal Models
While research specifically on Dermaseptin-S13 is still emerging, studies on other dermaseptins provide a framework for its potential preclinical efficacy. vulcanchem.com
Antimicrobial Efficacy in Infection Models
The dermaseptin (B158304) family is well-known for its broad-spectrum antimicrobial activity. nih.govfrontiersin.org In vitro studies have demonstrated the effectiveness of various dermaseptins against a wide range of pathogens, including bacteria, fungi, protozoa, and viruses. nih.govfrontiersin.orgresearchgate.net For instance, derivatives of Dermaseptin-S4 have shown efficacy against Pseudomonas aeruginosa in both in vitro and in vivo mouse infection models. nih.gov Other dermaseptins have been effective against Schistosoma mansoni and Leishmania amazonensis. researchgate.net
Although specific in vivo antimicrobial studies for this compound are not yet widely published, the general activity of the dermaseptin family suggests its potential as an antimicrobial agent. The distinct negative charge of this compound implies that its mechanism of interaction with microbial membranes may differ from the electrostatic attraction typical of cationic AMPs. vulcanchem.comnih.gov
A newly discovered dermaseptin, Dermaseptin-AC, demonstrated significant in vivo anti-MRSA effects in a mouse model of pneumonia, comparable to the antibiotic vancomycin. nih.gov This highlights the therapeutic potential of the dermaseptin family in treating bacterial infections.
Anticancer Activity in Xenograft Models
Several members of the dermaseptin family have exhibited promising anticancer properties. nih.gov Dermaseptin B2, for example, has been shown to inhibit the growth of human prostate adenocarcinoma (PC3) in a xenograft mouse model. nih.govmdpi.com The mechanism of action appears to involve necrosis rather than apoptosis. nih.gov
Similarly, a hormonotoxin created by conjugating Dermaseptin-B2 with an LHRH analog also demonstrated significant antitumor activity in a PC3 xenograft mouse model. mdpi.com This conjugate was found to be better tolerated than Dermaseptin-B2 alone and induced cell death through an apoptotic pathway. mdpi.com
Two novel dermaseptins, Dermaseptin-PD-1 and Dermaseptin-PD-2, have also shown the ability to inhibit the proliferation of various human cancer cell lines, including prostate cancer (PC3) and neuronal glioblastoma (U251MG), with low toxicity to normal cells. mdpi.com Another novel peptide, Dermaseptin-PS1, isolated from Phyllomedusa sauvagei, has demonstrated anticancer activity against human glioblastoma cells. nih.gov At higher concentrations, it disrupts the cell membrane, while at lower concentrations, it induces apoptosis through a mitochondrial-related pathway. nih.gov
While specific xenograft model studies for this compound are not yet available, the anticancer potential demonstrated by other dermaseptins provides a strong rationale for investigating its efficacy in this area.
Strategies for Improving Peptide Stability and Delivery for Research Applications
A significant hurdle in the therapeutic development of peptides like this compound is their inherent instability and short half-life. alliedacademies.orgbsb-muenchen.de Several strategies are being explored to overcome these challenges for research applications.
Strategies to Enhance Peptide Stability:
| Strategy | Description | Potential Benefit for this compound Research |
| Chemical Modifications | Altering the peptide's structure, such as substituting L-amino acids with D-amino acids, cyclization, or creating peptide analogs with non-natural amino acids. alliedacademies.orgmdpi.com | Increased resistance to proteases, leading to a longer half-life for in vitro and in vivo studies. alliedacademies.org |
| Encapsulation | Enclosing the peptide within a protective matrix like liposomes or polymers. alliedacademies.orgmdpi.com | Protection from degradation by environmental factors and proteases, allowing for more controlled delivery in experimental models. alliedacademies.org |
| Formulation Optimization | Adding stabilizing agents such as sugars, polyols, or surfactants, and using buffering agents to maintain optimal pH. alliedacademies.org | Improved shelf-life and stability during experimental procedures. alliedacademies.org |
| Hydrocarbon Stapling | Introducing a synthetic brace to lock the peptide in its bioactive alpha-helical shape. mdpi.com | Enhanced stability and potentially improved cell penetration for mechanistic studies. |
| Hydrophobic Ion-Pairing (HIP) | Pairing the peptide with a hydrophobic counterion to increase its lipophilicity. mdpi.com | This could enhance the stability and delivery of this compound. mdpi.com |
These strategies can be instrumental in advancing the preclinical research of this compound by ensuring its integrity and effective delivery in various experimental settings. bsb-muenchen.de
Overcoming Peptide Research Challenges: From Identification to Characterization
The journey from identifying a novel peptide like this compound to fully characterizing its therapeutic potential is fraught with challenges.
Key Challenges in Peptide Research:
| Challenge | Description | Relevance to this compound |
| Identification and Characterization | The inherent structural diversity and flexibility of peptides make their identification and the determination of their precise structure and function complex and resource-intensive. mdpi.comresearchgate.net | Advanced analytical techniques are required to fully elucidate the unique structure of this compound and how its negative charge influences its function. vulcanchem.com |
| Complex Biological Samples | Peptides in biological fluids or tissue extracts are often present in low concentrations amidst a wide array of other molecules, making isolation and analysis difficult. thermofisher.com | Efficient separation techniques are crucial for isolating and studying this compound from its natural source or in biological samples during preclinical testing. thermofisher.com |
| Metabolite Identification | Peptide drugs are often rapidly metabolized, resulting in low concentrations of the parent drug and its metabolites in the body, which complicates their analysis. wuxiapptec.com | High-resolution mass spectrometry and sophisticated data analysis are needed to track the metabolic fate of this compound in vivo. wuxiapptec.com |
| Predicting Peptide-Protein Interactions | The flexibility of peptides makes it computationally challenging to accurately predict how they will bind to their biological targets. mdpi.com | Advanced molecular modeling techniques are necessary to understand the interactions of this compound with microbial or cancer cell membranes. mdpi.com |
Overcoming these hurdles requires a multidisciplinary approach, combining advanced analytical chemistry, molecular modeling, and sophisticated biological assays. mdpi.comnih.gov
Future Research Directions and Emerging Applications
The unique properties of this compound open up several avenues for future research and potential applications. vulcanchem.com
Exploration of Novel Dermaseptin Analogs from Uncharted Species
The vast biodiversity of amphibians, particularly in unexplored regions, presents a rich source for the discovery of novel dermaseptin analogs. nih.govtesisenred.net Each species may produce a unique repertoire of peptides with distinct sequences, structures, and biological activities. imrpress.com The identification of this compound, with its unusual negative charge, underscores the potential for finding other unconventional dermaseptins. vulcanchem.comfrontiersin.org Future research will likely focus on:
Bioprospecting: Screening the skin secretions of unstudied frog species for new dermaseptin-like peptides.
Genetic Analysis: Using molecular techniques to identify the genes encoding these peptides, which can reveal novel structural motifs and potential functions.
Synthetic Analogs: Creating and testing synthetic versions of newly discovered peptides to evaluate their therapeutic potential.
This exploration could lead to the identification of new lead compounds for the development of novel antimicrobial and anticancer agents.
Understanding Resistance Mechanisms to Antimicrobial Peptides
The efficacy of antimicrobial peptides (AMPs) like those in the dermaseptin family is challenged by the potential for microorganisms to develop resistance. The primary mechanism of action for most dermaseptins involves interaction with and disruption of the microbial cell membrane. nih.govresearchgate.net Consequently, bacterial resistance strategies often focus on altering the properties of this target.
General mechanisms of resistance that are relevant to the dermaseptin class include:
Modification of Drug Binding Sites: Bacteria can alter their cell surface to reduce the electrostatic attraction of cationic AMPs. This can involve modifying lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria to reduce the net negative charge of the membrane.
Alterations in Cell Permeability: Changes in the outer membrane structure can limit the access of peptides to the inner cytoplasmic membrane, thereby decreasing their efficacy. nih.gov
Drug Inactivation: While less common for peptides compared to traditional antibiotics, enzymatic degradation of the AMP by bacterial proteases is a possible resistance mechanism.
Biofilm Formation: Bacteria encapsulated within a biofilm matrix are often more resistant to antimicrobial agents. nih.gov The matrix can act as a physical barrier, preventing the peptide from reaching the bacterial cells. nih.gov
Research into resistance against specific dermaseptin derivatives is crucial for developing more robust therapeutic candidates. Understanding the peptide-membrane interaction and resistance mechanisms in pathogens like Acinetobacter baumannii is a key area of study for the development of new antimicrobial agents based on the dermaseptin scaffold. nih.gov
Combinatorial Approaches with Other Agents in Research
Combining AMPs with other therapeutic agents is a promising research strategy to enhance antimicrobial activity, overcome resistance, and broaden the spectrum of activity. Studies involving dermaseptin family members have demonstrated significant synergistic effects.
One notable approach is the creation of chimeric peptides. A hybrid peptide, DD13-RIP, was constructed by fusing a 13-residue dermaseptin derivative (K4-S4(1-13)a, or DD13) with an RNA III-inhibiting peptide (RIP). nih.gov The dermaseptin component is designed to kill bacteria via membrane disruption, while RIP inhibits staphylococcal biofilm formation by interfering with quorum-sensing pathways. nih.gov In a rat graft infection model, the chimeric DD13-RIP was more potent in preventing infections by methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (MRSE) than either peptide alone, suggesting the two components act in synergy by targeting different bacterial mechanisms simultaneously. nih.gov
Furthermore, dermaseptins have been shown to act synergistically with conventional antibiotics. nih.gov This combinatorial effect can restore the efficacy of antibiotics against resistant strains and potentially reduce the required concentration of each agent. Research has also documented dramatic synergy when different members of the dermaseptin family (s1, s2, s3, s4, and s5) are combined, resulting in a significant increase in antibiotic activity against various pathogenic microorganisms compared to the individual peptides. nih.gov
| Dermaseptin Derivative/Family Member | Combined Agent | Target Organism/Model | Key Research Finding | Citation |
|---|---|---|---|---|
| DD13 (K4-S4(1-13)a) | RNA III-inhibiting peptide (RIP) | MRSA, MRSE (Rat graft model) | The chimeric peptide (DD13-RIP) was more potent in preventing infection than individual peptides, showing synergistic action. | nih.gov |
| Dermaseptins s1, s2, s3, s4, s5 | Combination of the peptides themselves | Various pathogenic bacteria and fungi | The peptide mixture showed up to a 100-fold increase in antibiotic activity compared to individual peptides. | nih.gov |
| DD13 and RIP | Conventional antibiotics | Staphylococci | Each peptide acted synergistically with antibiotics. | nih.gov |
Development of Research Tools and Probes
The unique properties of dermaseptins make them and their synthetic analogs valuable as research tools and probes for studying biological membranes and antimicrobial mechanisms. By modifying the peptide sequence, researchers can investigate the relationship between structure and function.
Fluorescently Labeled Analogs: To visualize and study the interaction of dermaseptins with phospholipid membranes, fluorescently labeled analogues have been synthesized. sci-hub.se These probes allow researchers to track the peptide's binding, insertion, and destabilization of lipid bilayers, providing insight into their membrane-disrupting mechanism. sci-hub.se
Truncated and Modified Analogs: The development of shortened or altered dermaseptin analogs is a common strategy to identify the minimal sequence required for antimicrobial activity and to probe structure-activity relationships. For instance, shortening the chain of dermaseptin s3 to a 16-amino-acid fragment did not compromise its antimicrobial potency. nih.gov Further truncations yielded derivatives that, while generally less active, retained full potency against specific organisms like Enterococcus faecalis and Cryptococcus neoformans. nih.gov Such studies are instrumental in designing smaller, potentially more stable, and cost-effective therapeutic peptides. nih.gov
| Dermaseptin Analog/Tool | Modification | Research Application | Citation |
|---|---|---|---|
| Fluorescently Labeled Dermaseptin | Attachment of a fluorescent dye | Probing the interaction, binding, and insertion of the peptide into phospholipid membranes. | sci-hub.se |
| Dermaseptin s3-(1-16)-NH2 | Truncation of the C-terminus | Identifying the minimal active sequence and studying structure-activity relationships. | nih.gov |
| DD13-RIP | Hybridization with another peptide (RIP) | Investigating synergistic mechanisms by simultaneously targeting membrane integrity and quorum sensing. | nih.gov |
| Dermaseptin with D-amino acid substitutions | Stereochemical modification | Studying the influence of peptide conformation and stereospecificity on membrane interactions. | core.ac.uk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
